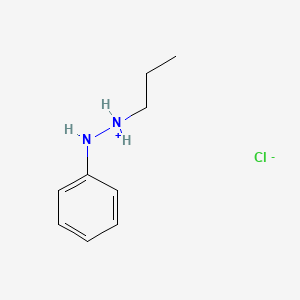
1-Phenyl-2-propylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-propylhydrazine hydrochloride is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propylhydrazine hydrochloride can be synthesized through the reaction of phenylhydrazine with propyl halides under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-propylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydrazine group to a corresponding azo compound.
Reduction: The compound can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-propylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-propylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other neurological disorders.
Comparación Con Compuestos Similares
Phenylhydrazine: A precursor in the synthesis of 1-Phenyl-2-propylhydrazine hydrochloride.
Hydrazine: A simpler hydrazine compound with similar reactivity but different applications.
Isoniazid: A hydrazine derivative used as an antibiotic.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase sets it apart from other hydrazine derivatives, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
73941-13-6 |
|---|---|
Fórmula molecular |
C9H15ClN2 |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
anilino(propyl)azanium;chloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-8-10-11-9-6-4-3-5-7-9;/h3-7,10-11H,2,8H2,1H3;1H |
Clave InChI |
ISGRCSWJYZEUNU-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH2+]NC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


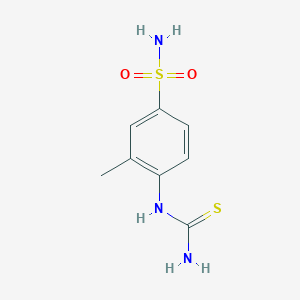
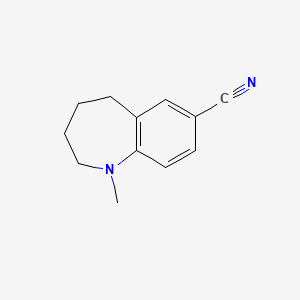
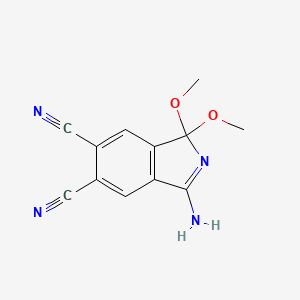

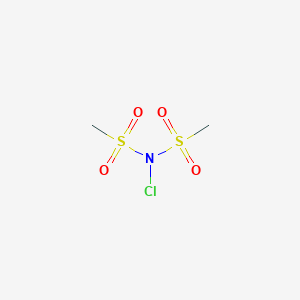
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
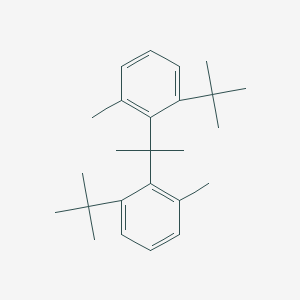

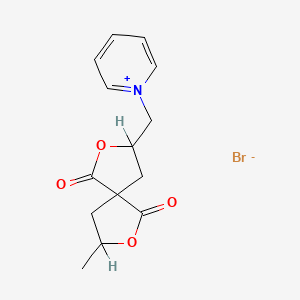
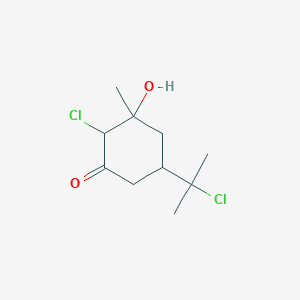
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)

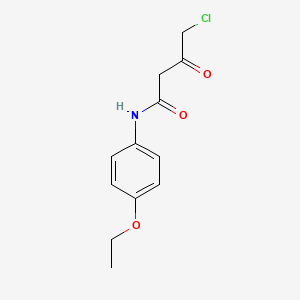
![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)
